

Application Notes and Protocols for Assessing ALK Degradation by MS4077

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Compound of Interest

Compound Name: MS4077

Cat. No.: B7358228

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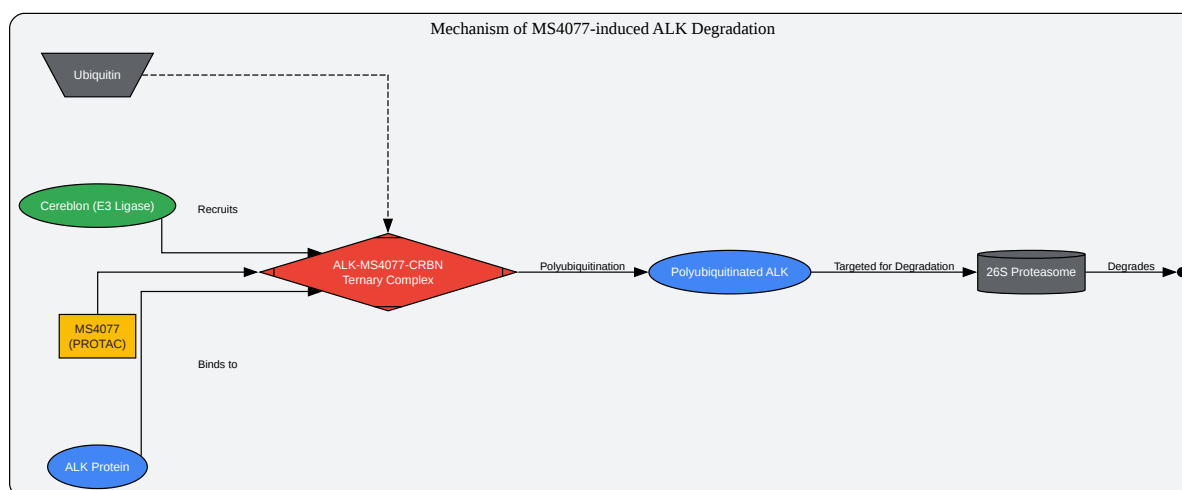
Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] While ALK tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the development of drug resistance remains a significant challenge.[3][4]

MS4077 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of ALK.[5] It is a heterobifunctional molecule that links an ALK-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation between ALK, **MS4077**, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of the ALK protein, offering a distinct and potentially more durable therapeutic strategy compared to traditional inhibition. These application notes provide detailed protocols for assessing the degradation of ALK induced by **MS4077**.

Mechanism of Action of **MS4077**

MS4077 operates by hijacking the cell's natural protein disposal system. It facilitates the formation of a ternary complex between the target protein (ALK) and the E3 ubiquitin ligase component, Cereblon. This proximity induces the polyubiquitination of ALK, marking it for degradation by the 26S proteasome. This event not only reduces the total ALK protein levels but also abrogates its downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and mTOR pathways, which are crucial for cancer cell growth and survival.



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Figure 1: Mechanism of **MS4077**-induced ALK degradation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **MS4077** in ALK-dependent cancer cell lines.

Table 1: Degradation and Proliferation Inhibition of **MS4077**

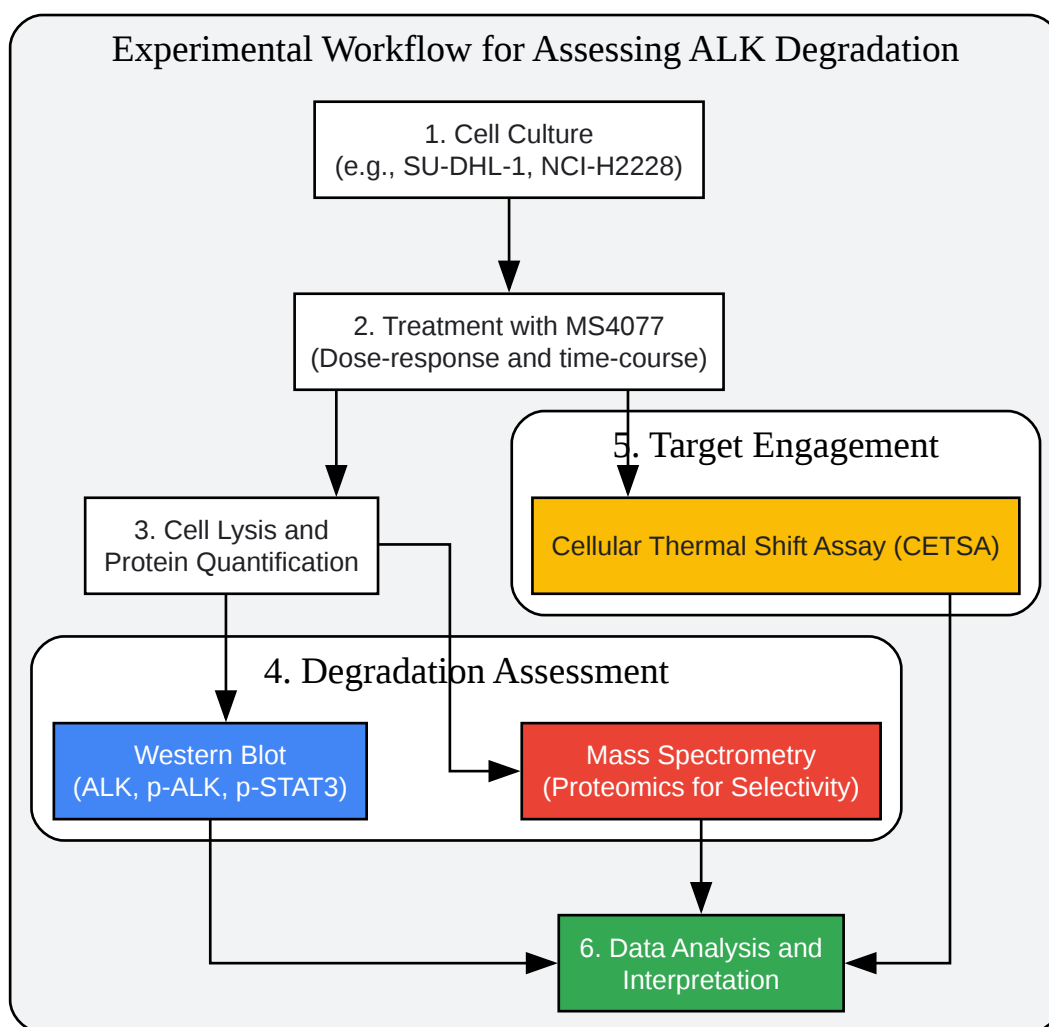
Cell Line	ALK Fusion Protein	DC50 (16h treatment)	IC50 (3-day treatment)	Reference
SU-DHL-1	NPM-ALK	3 ± 1 nM	46 ± 4 nM	
NCI-H2228	EML4-ALK	34 ± 9 nM	Less sensitive than SU-DHL-1	

Table 2: Binding Affinity of **MS4077**

Target	Kd	Reference
ALK	37 nM	

Experimental Protocols

The following protocols provide detailed methodologies for assessing ALK degradation and the functional consequences of **MS4077** treatment.



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Figure 2: Experimental workflow for assessing ALK degradation.

Protocol 1: Western Blotting for ALK Degradation and Signaling

This protocol is designed to semi-quantitatively measure the levels of total ALK, phosphorylated ALK (p-ALK), and downstream signaling proteins like phosphorylated STAT3 (p-STAT3).

Materials:

- ALK-positive cell lines (e.g., SU-DHL-1, NCI-H2228)

- Cell culture medium and supplements
- **MS4077**
- DMSO (vehicle control)
- Protease and phosphatase inhibitor cocktails
- RIPA lysis buffer
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-ALK, anti-p-ALK (e.g., Y1507), anti-STAT3, anti-p-STAT3 (e.g., Y705), and a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Culture ALK-positive cells to 70-80% confluency.
 - Treat cells with varying concentrations of **MS4077** (e.g., 1 nM to 1 μ M) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
- Cell Lysis:
 - After treatment, wash cells with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
 - Separate proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again as in the previous step.
- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:
 - Quantify band intensities using densitometry software.

- Normalize the intensity of the target protein to the loading control.
- Calculate the percentage of ALK degradation relative to the vehicle control.

Protocol 2: Mass Spectrometry-Based Proteomics for Selectivity Profiling

This protocol provides a global and unbiased approach to assess the selectivity of **MS4077** by quantifying changes in the cellular proteome upon treatment.

Materials:

- ALK-positive cells
- **MS4077** and DMSO
- Lysis buffer compatible with mass spectrometry (e.g., urea-based)
- DTT and iodoacetamide
- Trypsin
- LC-MS/MS system
- Proteomics data analysis software

Procedure:

- Sample Preparation:
 - Treat cells with **MS4077** or DMSO for a defined period (e.g., 4 or 16 hours).
 - Harvest and lyse cells in a mass spectrometry-compatible buffer.
 - Quantify protein concentration.
- Protein Digestion:
 - Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.

- Digest proteins into peptides using trypsin overnight.
- LC-MS/MS Analysis:
 - Desalt the peptide samples.
 - Analyze the peptides using a high-resolution LC-MS/MS system.
- Data Analysis:
 - Process the raw mass spectrometry data using software like MaxQuant or Proteome Discoverer.
 - Perform label-free quantification or use isotopic labeling (e.g., SILAC, TMT) to compare protein abundance between **MS4077**-treated and control samples.
 - Identify proteins that are significantly downregulated upon **MS4077** treatment to assess both on-target (ALK) and potential off-target degradation.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of **MS4077** to ALK within intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

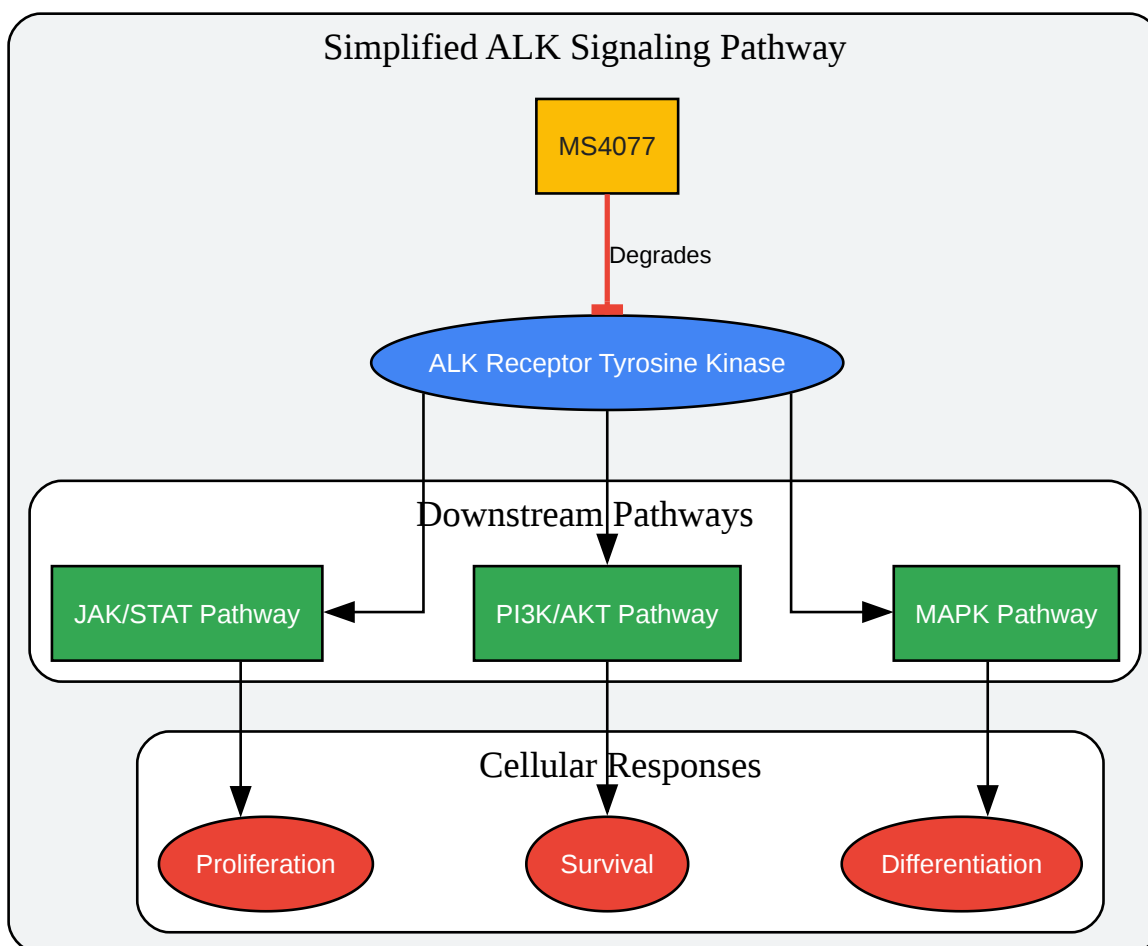
- ALK-positive cells
- **MS4077** and DMSO
- PBS
- Thermal cycler or heating block
- Lysis buffer with protease inhibitors
- Western blotting or ELISA reagents

Procedure:

- Cell Treatment:
 - Treat intact cells with **MS4077** or DMSO at a saturating concentration for a specified time.
- Heating:
 - Aliquot the treated cell suspensions into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
- Lysis and Separation:
 - Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
 - Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
- Detection of Soluble ALK:
 - Collect the supernatant containing the soluble proteins.
 - Analyze the amount of soluble ALK at each temperature point using Western blotting or ELISA.
- Data Analysis:
 - Generate melting curves by plotting the percentage of soluble ALK against temperature for both **MS4077**-treated and control samples.
 - A shift in the melting curve to a higher temperature in the **MS4077**-treated sample confirms target engagement.

ALK Signaling Pathway

ALK activation triggers multiple downstream signaling cascades that promote cell proliferation, survival, and differentiation. **MS4077**-mediated degradation of ALK effectively shuts down these pro-oncogenic signals.



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Figure 3: Simplified ALK signaling pathway and the inhibitory effect of **MS4077**.

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